molecular formula C9H7NO2 B3002360 1-Ethynyl-4-methyl-2-nitrobenzene CAS No. 875768-16-4

1-Ethynyl-4-methyl-2-nitrobenzene

Cat. No.: B3002360
CAS No.: 875768-16-4
M. Wt: 161.16
InChI Key: RJPKYJUAXQGVAQ-UHFFFAOYSA-N
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Description

1-Ethynyl-4-methyl-2-nitrobenzene is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Diversity

1-Ethynyl-4-methyl-2-nitrobenzene and its derivatives have been studied for their diverse crystal structures. For instance, dialkoxy ethynylnitrobenzenes with varying alkoxy chain lengths show significant structural diversity, demonstrating the intricate interplay between molecular structure and crystal formation (Oburn & Bosch, 2017).

Optical Properties

The compound also plays a role in studying thermal, linear, and nonlinear optical properties. Acceptors and donor-substituted bis(alkoxy)phenyl ethynyl oligomers, including variants of this compound, exhibit interesting optical behaviors, useful in material sciences (Amin et al., 2017).

Electrocatalytic Applications

In the field of electrocatalysis, the reduction of nitroaromatic compounds like this compound has been explored. Activated graphite sheets, for instance, have shown promising results in reducing nitrobenzene, a related compound, under various atmospheric conditions, highlighting the potential of such systems in environmental remediation (Karikalan et al., 2017).

Molecular Interaction Studies

The interaction of similar compounds with other chemical entities, like ethyl acetate, has been investigated using spectroscopic, theoretical, and dielectric studies. These studies provide insights into the nature of hydrogen bond interactions in binary solutions, which is vital for understanding complex chemical processes (Karthick et al., 2018).

Organic Synthesis

This compound and related compounds have been used in organic synthesis, for instance, in the formation of cyclohexadiene adducts from the nitration of ethyl-substituted benzenes. Such studies contribute to a better understanding of organic reaction mechanisms and the development of new synthetic methods (Fischer et al., 1978).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Based on its structure, it can be inferred that it might undergo reactions at the benzylic position . These reactions could involve free radical bromination, nucleophilic substitution, or oxidation . The compound might interact with various enzymes, proteins, and other biomolecules, but specific interactions are not documented in the literature.

Molecular Mechanism

A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Properties

IUPAC Name

1-ethynyl-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-8-5-4-7(2)6-9(8)10(11)12/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPKYJUAXQGVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl-dimethyl-(4-methyl-2-nitro-phenylethynyl)-silane (3.5 g, 15 mmol) in MeOH (20 mL) was added NaOH (1.8 g, 45 mmol, in 5 mL of H2O). After stirring for 1 hour, the reaction was diluted with EtOAc (150 mL) and 10% Na2CO3 (150 mL). The layers were separated and the aqueous layer was extracted with EtOAc (1 by 75 mL) The organic layers were combined, dried over MgSO4, filtered, and dried under reduced pressure to yield 1.40 g (58% over two steps) of a brown solid.
Name
tert-butyl-dimethyl-(4-methyl-2-nitro-phenylethynyl)-silane
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

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